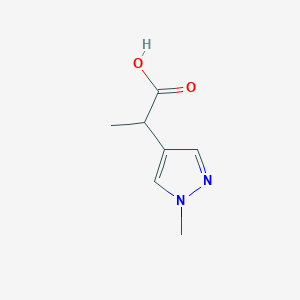
1,2-Benzisoxazole-3-acetic acid, alpha-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Benzisoxazole-3-acetic acid, alpha-methyl-, also known as α-Bromo-1,2-benzisoxazole-3-acetic Acid, is a chemical compound with the molecular formula C9H6BrNO3 . It is an intermediate in the synthesis of Zonisamide , a sulfonamide antiseizure agent . This compound is under investigation for potential therapeutic use as an antiepileptic drug .
Molecular Structure Analysis
The molecular structure of 1,2-Benzisoxazole-3-acetic acid, alpha-methyl- consists of a benzisoxazole ring attached to an acetic acid group . The molecular weight of the compound is 177.16 .Chemical Reactions Analysis
While specific chemical reactions involving 1,2-Benzisoxazole-3-acetic acid, alpha-methyl- are not available, it’s known that this compound plays a role in the synthesis of Zonisamide , a sulfonamide antiseizure agent .Physical And Chemical Properties Analysis
1,2-Benzisoxazole-3-acetic acid, alpha-methyl- is a solid at room temperature . It has a melting point of 123-126°C and a predicted boiling point of 394.9±27.0 °C . The compound has a predicted density of 1.816±0.06 g/cm3 . It is slightly soluble in chloroform and methanol .科学的研究の応用
Gas Chromatographic Analysis in Histamine Metabolism
1,2-Benzisoxazole-3-acetic acid, alpha-methyl-, is analyzed in histamine metabolism studies, particularly involving the quantification of imidazoleacetic acids in human urine. Such analyses are essential for understanding the endogenous liberation and production of histamine, potentially offering valuable information about metabolic processes and conditions associated with altered histamine levels (Tham, 1966).
Biomonitoring of Heterocyclic Aromatic Amine Metabolites
The compound plays a role in biomonitoring studies for measuring levels of heterocyclic aromatic amine metabolites like MeIQx in human urine. Such research is crucial in assessing human exposure to these compounds, understanding their metabolism, and evaluating potential health risks associated with exposure (Stillwell et al., 1999).
Understanding Neurological Disorders and Treatment Effects
Research involving 1,2-Benzisoxazole-3-acetic acid, alpha-methyl-, encompasses neurological studies, such as investigating the efficacy of treatments for cognitive deficits in disorders like Alzheimer's disease. These studies focus on understanding the effects of various compounds on cognitive function, offering insights into potential therapeutic strategies (Chappell et al., 2007).
Role in Diagnostic Imaging and Receptor Studies
The compound is used in diagnostic imaging studies, specifically in PET scans, to understand receptor occupancy dynamics in the human brain. This research is vital for developing and improving diagnostic tools and for understanding receptor-related pathologies and treatment effects (Laere et al., 2008).
Studies on Metabolic Disorders and Deficiencies
Research includes studies on metabolic disorders such as 3-hydroxy-3-methylglutaryl-CoA lyase deficiency. Such research is crucial for diagnosing and understanding rare metabolic disorders, paving the way for targeted treatments and management strategies (Gibson et al., 1990).
Safety and Hazards
特性
IUPAC Name |
2-(1,2-benzoxazol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-6(10(12)13)9-7-4-2-3-5-8(7)14-11-9/h2-6H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCOWVDEBCKXKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NOC2=CC=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2645433.png)


![2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2645437.png)
![7-methyl-4-(methylthio)-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2645439.png)

![1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2645442.png)
![benzyl 2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2645444.png)

![2-(5,6-Dimethylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2645449.png)
![3-(2-Bromophenyl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2645450.png)
![[4-[Cyclopropyl-(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]-phenylmethanone](/img/structure/B2645451.png)
![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide oxalate](/img/structure/B2645454.png)